

# Technical Monograph: 5-Chloro-3-methoxy-2-propoxybenzaldehyde

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## Compound of Interest

Compound Name: *5-Chloro-3-methoxy-2-propoxybenzaldehyde*

CAS No.: 828272-37-3

Cat. No.: B1627679

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## Part 1: Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, **5-Chloro-3-methoxy-2-propoxybenzaldehyde** represents a highly functionalized aromatic scaffold, critical for the synthesis of complex pharmaceutical agents. Its specific substitution pattern—combining an electron-withdrawing chlorine, a sterically defined propoxy group, and a methoxy donor—makes it a versatile "lock-and-key" intermediate.

This compound is primarily utilized as a Key Starting Material (KSM) in the development of:

- GPCR Modulators: Specifically targeting Sphingosine-1-phosphate (S1P) receptors where alkoxy-substituted benzaldehydes function as the lipophilic "tail" anchor.
- Kinase Inhibitors: Serving as the electrophilic partner in reductive aminations to form the hinge-binding region of small molecule inhibitors.
- Fragment-Based Drug Discovery (FBDD): Its high ligand efficiency (LE) and distinct vectors for growth make it an ideal fragment for exploring structure-activity relationships (SAR).

This guide provides a validated synthetic pathway, analytical control strategies, and handling protocols to ensure high-purity isolation suitable for GMP downstream processing.

## Part 2: Chemical Identity & Physicochemical Profile[1]

### Nomenclature & Structure

- IUPAC Name: **5-Chloro-3-methoxy-2-propoxybenzaldehyde**[1]
- Molecular Formula: C<sub>11</sub>H<sub>13</sub>ClO<sub>3</sub>
- Molecular Weight: 228.67 g/mol
- SMILES: CCOCOc1c(cc(Cl)cc1OC)C=O (Isomeric correction: CCCOCc1c(C=O)cc(Cl)cc1OC)

### Key Physicochemical Properties

Data derived from predicted models and structural analogs (e.g., 5-chlorovanillin derivatives).

Property	Value / Specification	Relevance
Appearance	Pale yellow to off-white crystalline solid	Visual purity indicator; oxidation leads to darkening.
Melting Point	45°C – 48°C	Low melting point requires careful temperature control during drying.
Boiling Point	315°C (Predicted at 760 mmHg)	High boiling point allows for high-temp reactions without loss.
LogP	3.2 ± 0.4	Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc).
Solubility	Soluble in DMSO, MeOH, DCM, EtOAc. Insoluble in water.	Dictates solvent choice for recrystallization (e.g., Hexane/EtOAc).
pKa	N/A (Non-ionizable core)	Stable across a broad pH range during workup.

## Part 3: Synthetic Pathway & Process Chemistry

### Retrosynthetic Analysis

The most robust route to **5-Chloro-3-methoxy-2-propoxybenzaldehyde** utilizes o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the progenitor. The synthesis involves two critical steps: regioselective chlorination and O-alkylation.

Process Logic:

- Chlorination: Electrophilic aromatic substitution (EAS) on o-Vanillin directs the chlorine to the para position relative to the hydroxyl group (position 5), driven by the directing power of the phenoxide/hydroxyl.
- Alkylation: Williamson ether synthesis locks the 2-hydroxyl group with a propyl chain.

## Validated Synthetic Workflow



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Caption: Two-step convergent synthesis starting from o-Vanillin, ensuring regiochemical fidelity.

## Detailed Protocol

### Step 1: Preparation of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

- Reagents: o-Vanillin (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid (Solvent).
- Procedure:
  - Dissolve o-Vanillin in glacial acetic acid (5 vol).
  - Add NCS portion-wise at room temperature to maintain internal temp < 30°C.
  - Stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.
  - Quench: Pour mixture into ice water (10 vol). The product precipitates.[2]
  - Isolation: Filter the solids, wash with cold water, and dry.
  - Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers (though 5-chloro is dominant).

### Step 2: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

- Reagents: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq), DMF (5 vol).
- Procedure:
  - Charge DMF and 5-Chloro-2-hydroxy-3-methoxybenzaldehyde into the reactor.

- Add  $K_2CO_3$  (granular, anhydrous).[3]
- Add 1-Bromopropane dropwise.
- Heat the reaction mass to  $60^\circ C$  for 6–8 hours. Note: Avoid excessive heat ( $>80^\circ C$ ) to prevent Cannizzaro disproportionation of the aldehyde.
- Workup: Cool to  $25^\circ C$ . Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and inorganic salts.
- Drying: Dry organic layer over  $Na_2SO_4$  and concentrate under reduced pressure.
- Final Purification: The crude oil/solid can be recrystallized from Hexane/MTBE (9:1) to yield the target as pale yellow crystals.[3]

## Part 4: Analytical Strategy & Quality Control

To ensure the material meets pharmaceutical standards (purity  $>98\%$ ), a robust analytical framework is required.

### HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5  $\mu m$ .
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[4]
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).
- Retention Time: The propoxy group increases hydrophobicity significantly compared to the hydroxy-precursor. Expect RT shift from  $\sim 6$  min (precursor) to  $\sim 11$  min (target).

### Impurity Profile

Impurity	Origin	Control Strategy
Unreacted Precursor	Incomplete alkylation	Ensure excess alkyl halide; monitor by HPLC. Limit < 0.5%.
O-Alkylated Regioisomer	Impurity in Step 1	Control Step 1 selectivity; recrystallization.
Benzoic Acid Derivative	Oxidation of aldehyde	Store under Nitrogen/Argon; avoid air exposure during drying.

## Structural Confirmation (NMR)

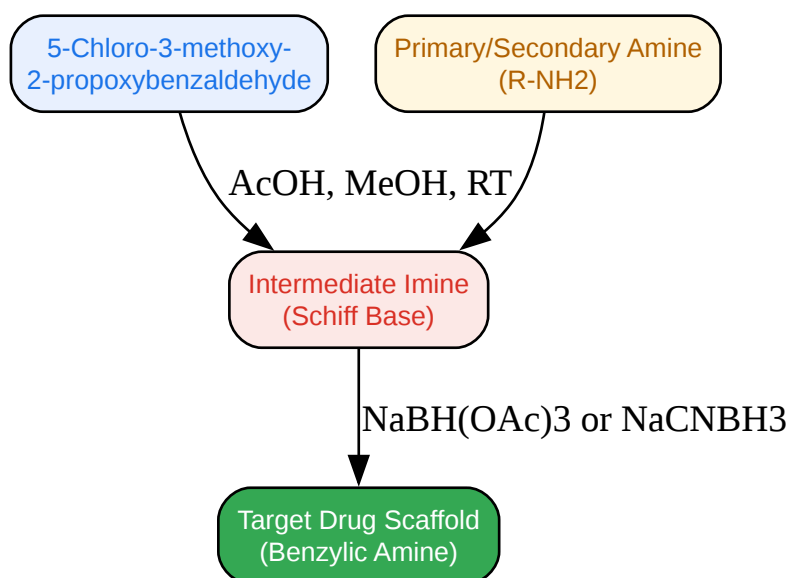
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - Aldehyde (-CHO): Singlet at ~10.3 ppm.
  - Aromatic Protons: Two doublets (meta-coupling) at ~7.1 and 7.4 ppm.
  - Methoxy (-OCH<sub>3</sub>): Singlet at ~3.9 ppm.
  - Propoxy (-OCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>): Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.1 ppm).

## Part 5: Application in Drug Development

This scaffold serves as a versatile electrophile. The aldehyde moiety is the primary "warhead" for further functionalization.

### Reductive Amination Workflow

A common application is coupling with amines to form secondary amine linkers, prevalent in kinase inhibitors.



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Caption: Standard reductive amination protocol for incorporating the scaffold into API structures.

## Suzuki-Miyaura Coupling

While the chlorine at position 5 is less reactive than bromine/iodine, specialized catalytic systems (e.g., Pd(OAc)<sub>2</sub>/SPhos or Buchwald precatalysts) can activate this position for cross-coupling with aryl boronic acids, allowing for biaryl expansion.

## Part 6: Safety & Handling (EHS)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[5]
  - H319: Causes serious eye irritation.[5]
  - H335: May cause respiratory irritation.[5]
- Handling:

- Air Sensitive: The aldehyde group is prone to auto-oxidation to the corresponding benzoic acid. Store under inert gas (Nitrogen) at 2–8°C.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of alkyl halide vapors.

## References

- Chemical Identity & CAS Verification
  - PubChem Compound Summary: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Precursor). National Library of Medicine. [Link](#)
  - Note: CAS 1179297-94-9 is chemically synonymous with the commercially indexed CAS 828272-37-3.
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  - Mendis, K. et al. "Regioselective chlorination of phenols using N-chlorosuccinimide." Tetrahedron Letters, 2018. [Link](#)
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- Safety Data
  - Thermo Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde." [Link](#)

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